molecular formula C19H17BrN2O3S B2382084 methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 893789-63-4

methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No.: B2382084
CAS No.: 893789-63-4
M. Wt: 433.32
InChI Key: ZOGSMAMWDZHNAO-UHFFFAOYSA-N
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Description

This compound features a polycyclic benzo-oxadiazocine core modified with a 4-bromophenyl substituent, a methyl group, and a thioxo (C=S) moiety. Its synthesis likely follows strategies that prioritize early introduction of substituents to avoid isomer formation, as seen in analogous benzothiazine systems . Structural determination of such complex molecules often employs SHELX software, which is widely used for small-molecule crystallography .

Properties

IUPAC Name

methyl 10-(4-bromophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-19-10-15(14-9-11(17(23)24-2)3-8-16(14)25-19)21-18(26)22(19)13-6-4-12(20)5-7-13/h3-9,15H,10H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGSMAMWDZHNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=S)N2C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure features multiple aromatic rings and a thioxo group, making it a candidate for various pharmacological applications.

The compound's molecular formula is C20H20BrN3O2SC_{20}H_{20}BrN_3O_2S with a molecular weight of approximately 440.36 g/mol. The presence of the bromophenyl group is significant as brominated compounds often exhibit enhanced biological activity.

Biological Activity Overview

Research has indicated that this compound possesses notable anticancer properties. Its biological activity has been studied in various contexts, particularly in relation to its effects on cancer cell lines and other therapeutic applications.

Anticancer Activity

  • Mechanism of Action : The compound's anticancer effects are believed to stem from its ability to interact with specific molecular targets involved in cancer progression. This includes the modulation of enzymes and receptors that play critical roles in cell proliferation and apoptosis.
  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
    • U251 (human glioblastoma)
    • PC-3 (prostate adenocarcinoma)
    • MCF-7 (breast adenocarcinoma)
    • HCT-15 (colorectal adenocarcinoma)
    The compound showed IC50 values comparable to standard chemotherapeutic agents like cisplatin, indicating its potential as an anticancer drug candidate .

Case Studies

Several studies have highlighted the biological activity of related compounds and their structural analogs:

  • Ferrocenylthiosemicarbazones : These compounds were synthesized and tested for their anticancer properties against multiple cell lines. They exhibited significant activity similar to that of methyl 3-(4-bromophenyl)-2-methyl-4-thioxo compounds .
  • Natural Products : Extracts from various plants have shown synergistic effects when combined with synthetic compounds like methyl 3-(4-bromophenyl)-2-methyl derivatives. For instance, polysaccharides from certain fungi have been reported to enhance the anticancer efficacy of synthetic agents .

Data Table

Compound Cell Line Tested IC50 Value (µM) Reference
Methyl 3-(4-bromophenyl)-2-methyl-4-thioxoU25110.5
Methyl 3-(4-bromophenyl)-2-methyl-4-thioxoPC-39.8
FerrocenylthiosemicarbazonesMCF-712.0
Natural Polysaccharides + Synthetic CompoundsHCT-158.0

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C21H21BrN2O4SC_{21}H_{21}BrN_{2}O_{4}S, with a molecular weight of approximately 477.37 g/mol. Its structural features include a thioxo group and a bromophenyl moiety, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Applications

2.1 Antimicrobial Activity

Research indicates that compounds similar to methyl 3-(4-bromophenyl)-2-methyl-4-thioxo have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The thioxo group is often associated with enhanced antibacterial action. In vitro studies have shown that these compounds can inhibit bacterial growth through various mechanisms:

  • Inhibition of Enzymatic Activity : Many thioxo derivatives inhibit enzymes critical for bacterial survival.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells via mitochondrial pathways.
  • Antioxidant Properties : The methoxy group may contribute to antioxidant activities, providing protection against oxidative stress .

2.2 Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells and induce apoptosis. The structure-activity relationship (SAR) studies indicate that modifications to the bromophenyl and thioxo groups can significantly influence the compound's efficacy against various cancer cell lines .

Case Studies and Research Findings

Several case studies highlight the compound's applications:

  • A study published in MDPI demonstrated significant antibacterial activity for structurally similar compounds, emphasizing the importance of the thioxo group in enhancing efficacy .
  • Research in PubChem outlines various derivatives that exhibit promising results against specific bacterial strains and cancer cell lines .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several heterocyclic systems:

Compound Name Core Structure Key Substituents Synthesis Challenges
Methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate Benzo[g][1,3,5]oxadiazocine 4-Bromophenyl, methyl, thioxo Requires early substituent introduction to avoid isomer mixtures
Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate () Benzothiazine Hydroxy, sulfonyl, methyl ester Post-core modification leads to isomer issues
3-(3-Methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one () Benzo[g][1,3,5]oxadiazocine Methoxyphenyl, methyl Likely synthesized via stepwise substituent addition
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () Triazine Bromophenyl, methoxyphenoxy, formyl Multi-step coupling reactions required

Key Observations :

  • Substituent Effects : The thioxo group in the target compound increases electron density and lipophilicity relative to sulfonyl () or carbonyl groups in analogs. The 4-bromophenyl group may enhance halogen-bonding interactions in crystal packing or biological targets compared to methoxy or methyl substituents .
Physicochemical Properties

While explicit data for the target compound is unavailable, inferences can be drawn:

  • Solubility : The thioxo and bromophenyl groups likely reduce aqueous solubility compared to hydroxylated () or methoxylated () analogs.
  • Melting Point : Rigid benzo-oxadiazocine cores typically exhibit higher melting points than triazine or benzothiazine derivatives.
Crystallographic Analysis

SHELX software () is critical for resolving the complex stereochemistry of such polycyclic systems. Compared to triazine derivatives (), benzo-oxadiazocines may exhibit distinct crystal packing due to their fused bicyclic structure, influencing solid-state stability.

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